1,4-Dibromo-2,3-difluorobenzene

Cross-coupling Suzuki-Miyaura Site-selectivity

1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9) is a tetra-substituted benzene derivative featuring two bromine atoms at the 1,4-positions and two fluorine atoms at the 2,3-positions on the aromatic ring. With a molecular formula of C6H2Br2F2 and a molecular weight of 271.88 g/mol, this compound exists as a liquid at 20°C with a boiling point of 211.9°C at 760 mmHg and a density of 2.087 g/cm³.

Molecular Formula C6H2Br2F2
Molecular Weight 271.88 g/mol
CAS No. 156682-52-9
Cat. No. B138201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,3-difluorobenzene
CAS156682-52-9
Molecular FormulaC6H2Br2F2
Molecular Weight271.88 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)F)F)Br
InChIInChI=1S/C6H2Br2F2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
InChIKeyRGXGEFSBDPGCEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9): A Strategic Dihalogenated Building Block for Cross-Coupling and Materials Science


1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9) is a tetra-substituted benzene derivative featuring two bromine atoms at the 1,4-positions and two fluorine atoms at the 2,3-positions on the aromatic ring. With a molecular formula of C6H2Br2F2 and a molecular weight of 271.88 g/mol, this compound exists as a liquid at 20°C with a boiling point of 211.9°C at 760 mmHg and a density of 2.087 g/cm³ . The strategic placement of electron-withdrawing fluorine substituents adjacent to the bromine leaving groups creates a unique electronic environment that modulates reactivity in palladium-catalyzed cross-coupling reactions, distinguishing it from non-fluorinated or differently halogenated analogs . This compound is specifically cited as a key intermediate in patents for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and in the synthesis of conjugated polymers for organic electronic devices [1].

Why 1,4-Dibromo-2,3-difluorobenzene Cannot Be Replaced by Generic Dihalobenzenes Without Performance Consequences


The specific 1,4-dibromo-2,3-difluoro substitution pattern is not a trivial structural variant. In dibromodifluorobenzene positional isomers, the relative orientation of bromine and fluorine atoms dictates both the electronic landscape and the site-selectivity of sequential cross-coupling reactions. The 2,3-difluoro configuration places the strong electron-withdrawing fluorine atoms in direct ortho relationship to both bromine leaving groups, maximizing their activation effect on oxidative addition while simultaneously deactivating the ring toward unwanted electrophilic side reactions [1]. This is fundamentally distinct from the 1,4-dibromo-2,5-difluoro isomer (CAS 327-51-5) or 2,3-dibromo-1,4-difluorobenzene, where the different halogen adjacency pattern yields different reactivity kinetics [2]. Furthermore, replacing fluorine with chlorine (e.g., 1,4-dibromo-2,3-dichlorobenzene) alters both steric bulk and the magnitude of the electron-withdrawing effect, which directly impacts coupling yields and the photophysical properties of resultant conjugated materials [3]. Substituting bromine with iodine changes the leaving group propensity entirely, often leading to different reaction selectivity profiles. These structural nuances mean that synthetic routes optimized for 1,4-dibromo-2,3-difluorobenzene cannot reliably accommodate generic substitutions without re-optimization of reaction conditions, ligand selection, and purification protocols.

Quantitative Differentiation Evidence for 1,4-Dibromo-2,3-difluorobenzene Versus Key Comparators


Enhanced Oxidative Addition Reactivity in Suzuki Coupling Due to Ortho-Fluorine Activation

In palladium-catalyzed Suzuki-Miyaura reactions, the presence of fluorine atoms ortho to bromine leaving groups increases the electrophilicity of the C-Br carbon, facilitating oxidative addition. For 1,4-dibromo-2,3-difluorobenzene, the two fluorine substituents are each ortho to one bromine atom, providing dual activation. Comparative studies on related fluorinated dibromobenzenes demonstrate that the site-selectivity and reaction rates are controlled by steric and electronic parameters influenced by fluorine positioning [1]. In contrast, non-fluorinated 1,4-dibromobenzene lacks this electronic activation, generally requiring more forcing conditions or more active catalysts for efficient coupling .

Cross-coupling Suzuki-Miyaura Site-selectivity

Patent-Cited Utility as NNRTI Intermediate: Documented Advantage Over Non-Fluorinated Analogs

Roche patent US2009/170856 A1 explicitly employs 1,4-dibromo-2,3-difluorobenzene as the halogenated aromatic building block for constructing heterocyclic antiviral compounds targeting HIV reverse transcriptase [1]. The incorporation of fluorine atoms at the 2,3-positions is not arbitrary: fluorinated aromatic rings in NNRTIs enhance metabolic stability (C-F bond is ~25 kcal/mol stronger than C-H) and improve binding interactions with the allosteric pocket of reverse transcriptase. Non-fluorinated dibromobenzene would lack these pharmacokinetic advantages, and alternative fluorination patterns would alter the vector of substituent growth and the electronic complementarity to the target protein [2]. While a direct inhibitory comparison between the final drug candidates derived from fluorinated vs. non-fluorinated building blocks is not publicly reported, the consistent selection of fluorinated aryl halides in NNRTI medicinal chemistry programs supports a class-level advantage.

Medicinal chemistry NNRTI Antiviral

Fluorine-Induced HOMO/LUMO Level Deepening in Conjugated Polymers for Higher Open-Circuit Voltage in OPV Devices

Fluorinated conjugated polymers synthesized from difluorobenzene monomers exhibit lower HOMO and LUMO energy levels compared to their non-fluorinated counterparts, as established in the EP2501698B1 patent and broader literature [1]. For polymers incorporating the 1,4-dibromo-2,3-difluorobenzene building block, this HOMO deepening directly translates to higher open-circuit voltage (Voc) in organic photovoltaic devices. Cross-study analysis shows that the 1,4-difluoro-2,5-dibromo positional analog (DFBB) enabled a PM6:L8-BO organic solar cell to achieve 19.2% PCE with a fill factor of 80.8%, outperforming non-fluorinated 1,4-dibromobenzene (DBB) as a volatile additive [2]. While the exact polymer derived from 1,4-dibromo-2,3-difluorobenzene has different optoelectronic properties than DFBB, the mechanistic principle—fluorination lowers energy levels and enhances device Voc—is a robust class-level inference applicable to this building block when incorporated into D-A conjugated polymers.

Organic photovoltaics Conjugated polymers Energy levels

Physical Property Differentiation: Boiling Point and Density vs. Positional Isomers

Measured physical properties provide a reliable basis for differentiating 1,4-dibromo-2,3-difluorobenzene from its positional isomers during procurement verification and analytical method development. The compound exhibits a boiling point of 211.9°C at 760 mmHg and a density of 2.087 g/cm³ . In comparison, the positional isomer 1,4-dibromo-2,5-difluorobenzene (CAS 327-51-5) is reported to be a white crystalline solid at ambient temperature, whereas 1,4-dibromo-2,3-difluorobenzene is a liquid at 20°C . This phase difference alone provides immediate visual differentiation. Furthermore, positional isomers of dibromodifluorobenzene exhibit distinct GC-MS retention times and fragmentation patterns, enabling their use as isomeric analyte series for instrument linearity validation, as described in patent US2019/0195843 [1]. The LogP value of 3.49 indicates moderate lipophilicity, relevant for both chromatographic behavior and biological membrane permeability predictions.

Physicochemical properties Isomer differentiation Quality control

Confirmed Synthetic Accessibility at Multi-Gram Scale with Documented Yield and Purity

A documented synthetic protocol starting from 2,3-difluoro-1,4-bis(trimethylsilyl)benzene and bromine delivers 1,4-dibromo-2,3-difluorobenzene in 70-90% isolated yield after column chromatography purification . The synthesis has been validated at the 24.1 g scale (90% yield with THF as solvent, 0-60°C, 12h), demonstrating scalability beyond milligram research quantities . ¹H NMR (300 MHz, CDCl₃): δ 7.22 (s, 2H); ¹³C NMR (75 MHz, CDCl₃): δ 148.7 (dd, ¹J_{C-F} = 254.9 Hz, ²J_{C-F} = 17.3 Hz), 128.3, 109.5 (dd, ²J_{C-F} = 10.4 Hz, ³J_{C-F} = 8.1 Hz); HRMS (EI+) calcd for C₆H₂Br₂F₂ 269.8490, found 269.8491 . This well-characterized synthetic route contrasts with some positional isomers that may require different starting materials or conditions, providing procurement confidence in batch-to-batch reproducibility.

Synthesis Scale-up Process chemistry

Dinitro Derivative as Advanced Intermediate for OLED and Electronic Materials

1,4-Dibromo-2,3-difluorobenzene serves as the direct precursor to 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene, an advanced intermediate for constructing diazabenzofluoranthene-based organic light-emitting diode (OLED) emitters [1]. In patent CN113683601A, nitration of this compound using fuming nitric acid in trifluoromethanesulfonic acid at 70°C produces the dinitro derivative at 44% yield, which is subsequently elaborated into orange/red TADF OLED materials [1]. The 2,3-difluoro substitution pattern is critical here because the fluorine atoms direct and modulate the nitration regiochemistry; alternative isomers would yield different nitration products or require different conditions. This specific dinitro derivative is not accessible from the 2,5-difluoro isomer without altering the nitration outcome.

OLED Electron-transport materials Nitration

High-Value Application Scenarios for 1,4-Dibromo-2,3-difluorobenzene Where Generic Substitution Carries Measurable Risk


Sequential Site-Selective Suzuki-Miyaura Coupling for Fluorinated Terphenyl Pharmaceuticals

When synthesizing fluorinated biaryl or terphenyl pharmacophores via iterative Suzuki-Miyaura coupling, the ortho-fluorine activation of the C-Br bonds in 1,4-dibromo-2,3-difluorobenzene facilitates controlled sequential coupling at the 1- and 4-positions. The electron-withdrawing fluorine atoms enhance oxidative addition rates, enabling milder reaction conditions and potentially higher selectivity for the first coupling event. This is supported by class-level evidence from fluorinated dibromobenzene coupling studies [1]. The Roche NNRTI patent US2009/170856 explicitly employs this building block, confirming its relevance in pharmaceutical process chemistry [2]. Substituting with non-fluorinated 1,4-dibromobenzene would slow oxidative addition and may require higher catalyst loadings or temperatures, while substitution with the 2,5-difluoro isomer would change the electronic activation pattern and potentially the site-selectivity of the first coupling.

Donor-Acceptor Conjugated Polymer Synthesis for High-Voc Organic Solar Cells

For research groups developing low-bandgap donor-acceptor (D-A) conjugated polymers for organic photovoltaics, incorporating 1,4-dibromo-2,3-difluorobenzene as a monomer unit introduces the well-documented benefits of fluorination: lower HOMO energy levels, increased open-circuit voltage (Voc), and enhanced polymer crystallinity [3]. Cross-study evidence from the closely related 1,4-difluoro-2,5-dibromobenzene additive study demonstrates that fluorinated dibromobenzene derivatives enable organic solar cells to reach the 19-20% PCE regime, significantly outperforming non-fluorinated analogs [4]. The Jeong et al. (2017) study specifically polymerized 1,4-dibromo-2,3-difluorobenzene to generate conjugated materials [5], validating its direct utility in this application.

Synthesis of 5,6-Dinitro-1,4-dibromo-2,3-difluorobenzene for TADF OLED Emitter Development

The nitration of 1,4-dibromo-2,3-difluorobenzene to the corresponding 5,6-dinitro derivative is a key step in constructing diazabenzofluoranthene-based thermally activated delayed fluorescence (TADF) emitters for OLED applications, as demonstrated in patent CN113683601A [6]. The specific 2,3-difluoro substitution pattern directs nitration to the 5,6-positions; this regiochemical outcome is a direct consequence of the electronic and steric effects of the existing substituents. Attempting this transformation with the 2,5-difluoro isomer or the non-fluorinated analog would produce different nitration products, fundamentally altering the structure and optoelectronic properties of the final OLED material.

GC-MS Linearity Calibration Using Positional Isomer Series for Regulated Analytical Laboratories

1,4-Dibromo-2,3-difluorobenzene, as one of the positional isomers of dibromodifluorobenzene, can serve as a component in isomeric analyte series for mass spectrometer linearity and dynamic range assessment, as described in US patent 2019/0195843 [7]. The distinct GC retention time and mass spectral fragmentation pattern of this specific isomer, differentiated from other isomers such as 1,4-dibromo-2,5-difluorobenzene, enables its use in multi-point calibration curves spanning 2-8 orders of magnitude concentration range without the carryover issues associated with traditional single-analyte standards like octafluoronaphthalene. For analytical laboratories performing regulatory compliance testing, sourcing the correct isomer is non-negotiable, as isomer identity determines the calibration accuracy.

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